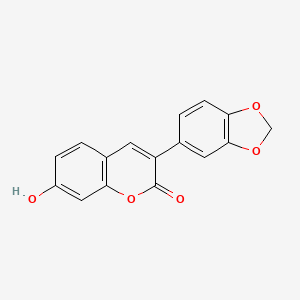

3-(1,3-dioxaindan-5-yl)-7-hydroxy-2H-chromen-2-one

Description

Properties

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-7-hydroxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O5/c17-11-3-1-10-5-12(16(18)21-14(10)7-11)9-2-4-13-15(6-9)20-8-19-13/h1-7,17H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPEKQXHLNPUFLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CC4=C(C=C(C=C4)O)OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2h Chromen 2 One and Its Dioxaindan Derivatives

Established Synthetic Routes to 2H-Chromen-2-one Core Structures

The construction of the 2H-chromen-2-one nucleus is typically achieved through several named reactions, each with its own set of advantages and substrate scopes. These foundational methods have been adapted and refined to improve yields, expand substrate compatibility, and incorporate principles of green chemistry.

The Pechmann condensation is a classic one-pot method that involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst, such as concentrated sulfuric acid. slideshare.netjetir.org For instance, the synthesis of 7-hydroxy-4-methylcoumarin is achieved by condensing resorcinol with ethyl acetoacetate. slideshare.netyoutube.com The mechanism is thought to proceed through the formation of a β-hydroxy ester which then cyclizes and dehydrates to form the coumarin (B35378) ring. slideshare.net

The Knoevenagel condensation provides another versatile route to coumarins, typically involving the reaction of a salicylaldehyde derivative with a compound containing an active methylene group. tandfonline.comslideshare.netkjscollege.com This reaction is often catalyzed by a weak base, such as piperidine. The versatility of the Knoevenagel condensation allows for the introduction of a wide variety of substituents at the C-3 position of the coumarin ring. slideshare.net

| Reaction Name | Reactants | Catalyst | Key Features |

| Pechmann Condensation | Phenol, β-ketoester | Acid (e.g., H₂SO₄) | Forms the coumarin ring in a single step. |

| Knoevenagel Condensation | Salicylaldehyde, Active methylene compound | Base (e.g., piperidine) | Allows for diverse C-3 substitution. |

Multicomponent reactions (MCRs) are a powerful class of one-pot reactions where three or more reactants combine to form a product that incorporates substantial portions of all the starting materials. MCRs are highly atom-economical and offer a rapid means to generate molecular complexity. Several MCRs have been developed for the synthesis of coumarin derivatives, often leading to complex substitution patterns in a single, efficient step.

These approaches can involve the reaction of a salicylaldehyde, a malonate derivative, and an amine or other nucleophile to construct highly functionalized coumarin systems. The use of MCRs aligns with the principles of green chemistry by minimizing the number of synthetic steps and reducing waste.

Targeted Synthesis of 3-(1,3-Dioxaindan-5-yl)-7-hydroxy-2H-chromen-2-one

The synthesis of the specifically substituted coumarin, this compound, requires a strategic approach that addresses the introduction of both the C-3 and C-7 substituents.

Introducing the 1,3-dioxaindan-5-yl group at the C-3 position of the coumarin ring is a key challenge. A plausible approach involves the Knoevenagel condensation of 2,4-dihydroxybenzaldehyde with an active methylene compound bearing the 1,3-dioxaindan-5-yl moiety. A suitable reactant for this purpose would be 2-(1,3-dioxaindan-5-yl)acetonitrile or a related derivative.

The synthesis of the 1,3-dioxaindan moiety itself can be achieved through the acetalization of the corresponding dihydroxy-substituted aromatic aldehyde or ketone. For example, 1,3-dioxane (B1201747) derivatives can be synthesized from the reaction of an aldehyde with a 1,3-propanediol.

An alternative strategy for C-3 arylation involves transition metal-catalyzed cross-coupling reactions. nih.gov However, for the specific target molecule, a condensation approach is likely more direct. The introduction of aryl substituents at the C-3 position has been shown to be crucial for certain biological activities of coumarin derivatives. researchgate.net

The presence of a hydroxyl group at the C-7 position is a common feature in many naturally occurring and synthetic coumarins. The regioselective introduction of this group is often achieved by selecting the appropriate starting materials. The use of resorcinol (1,3-dihydroxybenzene) or 2,4-dihydroxybenzaldehyde in Pechmann or Knoevenagel condensations, respectively, directly leads to the formation of 7-hydroxycoumarins. slideshare.netchemistry-online.com

The hydroxyl group at C-7 is a result of the inherent reactivity of the meta-dihydroxybenzene starting material, where one of the hydroxyl groups participates in the cyclization to form the lactone ring, while the other remains as a substituent on the aromatic ring. Enzymatic hydroxylation of coumarin can also selectively produce 7-hydroxycoumarin. acs.orgresearchgate.netnih.gov

| Starting Material | Reaction Type | Resulting Coumarin |

| Resorcinol | Pechmann Condensation | 7-hydroxycoumarin derivative |

| 2,4-Dihydroxybenzaldehyde | Knoevenagel Condensation | 7-hydroxycoumarin derivative |

Sustainable and Green Chemistry Practices in Coumarin Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly methods for the synthesis of coumarins. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Key green chemistry strategies applied to coumarin synthesis include:

Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in reactions such as the Knoevenagel and Pechmann condensations. kjscollege.com

Ultrasonic irradiation: Sonication provides an alternative energy source that can promote reactions and lead to higher efficiencies.

Use of green solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water or polyethylene glycol (PEG) is a key aspect of green coumarin synthesis. chemistry-online.com

Catalyst-free or reusable catalyst systems: The development of reactions that proceed without a catalyst or that utilize recyclable catalysts, such as nano-crystalline sulfated-zirconia, reduces waste and environmental impact.

These sustainable practices are not only beneficial for the environment but can also lead to more efficient and cost-effective synthetic processes for producing coumarin derivatives.

Catalytic Systems in Chromen-2-one Synthesis (e.g., Biogenic Nanoparticles, Ionic Liquids)

The development of novel catalysts is crucial for advancing the synthesis of coumarin derivatives. These catalysts aim to increase reaction rates, improve yields, and allow for milder reaction conditions.

Biogenic Nanoparticles: Green nanocatalysts are increasingly utilized in organic synthesis. researchgate.net Tin oxide nanoparticles (SnO₂ NPs), for instance, have been shown to be highly effective, recyclable heterogeneous catalysts for the Pechmann condensation of phenols with β-ketoesters to produce coumarins. nih.govnih.gov These reactions can proceed efficiently at room temperature in ethanol, offering excellent yields (93-98%). nih.govnih.gov Similarly, nano MgO and nano MgFe₂O₄ have been used to catalyze the Knoevenagel condensation for the synthesis of 3-substituted coumarins. nih.gov The biogenic synthesis of these nanoparticles, using biological resources, is considered an eco-friendly approach. semanticscholar.org23michael.com

Ionic Liquids (ILs): Ionic liquids have gained significant attention as "green solvents" and catalysts due to their negligible vapor pressure, high thermal stability, and recyclability. nih.govtandfonline.com They have been successfully employed as both the solvent and catalyst in Knoevenagel condensations to produce coumarins. nih.govresearchgate.net For example, 1,3-dimethylimidazolium methyl sulfate ([MMIm][MSO₄]) can efficiently catalyze the reaction between o-hydroxybenzaldehydes and active methylene compounds to yield coumarin derivatives. nih.govresearchgate.net Other imidazolium-based ionic liquids have also been used, often in conjunction with a mild base like potassium carbonate, to facilitate the reaction under solvent-free conditions. researchgate.net The use of ILs simplifies the work-up procedure and allows for the catalyst/solvent system to be reused multiple times. nih.govresearchgate.net

| Reaction Type | Catalyst | Solvent/Condition | Key Advantages | Reference |

|---|---|---|---|---|

| Pechmann Condensation | SnO₂ Nanoparticles | Ethanol, Room Temp. | High yields (93-98%), recyclable catalyst, mild conditions. | nih.govnih.gov |

| Knoevenagel Condensation | Nano MgFe₂O₄ | Solvent-Free, Ultrasound | Environmentally benign, good yields (63–73%). | nih.gov |

| Knoevenagel Condensation | [MMIm][MSO₄] (Ionic Liquid) | Room Temp. | Acts as both solvent and catalyst, simple work-up, reusable. | nih.govresearchgate.net |

| Knoevenagel Condensation | 1-n-Butyl-3-methylimidazolium bromide (Ionic Liquid) / K₂CO₃ | Solvent-Free | Mild conditions, excellent yields. | researchgate.net |

| Perkin Reaction | 1,4-diazabicyclo[2.2.2]octane (DABCO) | Solvent-Free, 180 °C | Good to excellent yields (61-91%) for 3-aryl coumarins. | nih.gov |

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a primary goal of green chemistry. Solvent-free, or solid-state, reactions offer numerous benefits, including reduced waste, lower costs, operational simplicity, and often, enhanced reaction rates. The synthesis of coumarins has been successfully adapted to these conditions.

For instance, the Knoevenagel condensation to produce 3-substituted coumarins can be performed by reacting salicylaldehydes with 1,3-dicarbonyl compounds under solvent-free conditions, often aided by ultrasound irradiation and a nanocatalyst. nih.gov The synthesis of 3-aryl coumarins has been achieved by reacting substituted salicylaldehydes with phenylacetic acids at high temperatures (180 °C) in the presence of a catalyst like DABCO, completely avoiding the need for a solvent. nih.gov Similarly, 3-carboxycoumarins can be synthesized in very high yield by the direct reaction of solid reagents or in a highly concentrated aqueous slurry, which is a significant improvement over methods requiring noxious reagents or volatile organic solvents. rsc.org

Advanced Characterization Techniques for Structural Confirmation

The unambiguous determination of the structure of this compound requires a suite of advanced analytical methods. Spectroscopic techniques provide information about the functional groups and connectivity of atoms, while X-ray crystallography offers a definitive view of the molecule's three-dimensional arrangement.

Spectroscopic Methods (e.g., FT-IR, NMR, Mass Spectrometry)

Spectroscopy is indispensable for the elucidation of molecular structures. FT-IR, NMR, and mass spectrometry each provide complementary pieces of the structural puzzle. researchgate.netthermofisher.com

FT-IR Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. For a 7-hydroxy-2H-chromen-2-one derivative, the FT-IR spectrum would be expected to show characteristic absorption bands. A broad band for the phenolic hydroxyl (-OH) group, typically around 3100-3500 cm⁻¹, is a key feature. researchgate.netnih.gov The most prominent peak is usually the lactone carbonyl (C=O) stretching frequency, which appears in the range of 1670-1740 cm⁻¹. researchgate.netnih.govrdd.edu.iq Aromatic C=C stretching vibrations are observed in the 1600-1620 cm⁻¹ region. researchgate.net

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: In the ¹H NMR spectrum of a 7-hydroxycoumarin derivative, the phenolic -OH proton typically appears as a singlet far downfield. mdpi.com The aromatic protons on the coumarin ring system and the substituted phenyl ring would appear in the aromatic region (typically δ 6.5-8.0 ppm). researchgate.netmdpi.com The proton at the C4 position of the coumarin ring often appears as a distinct singlet. researchgate.net

¹³C NMR: The ¹³C NMR spectrum confirms the carbon skeleton, with the lactone carbonyl carbon appearing significantly downfield (δ ~160 ppm). tandfonline.com Aromatic carbons resonate in the δ 110-155 ppm range. tandfonline.com

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its structure. chemijournal.com In electron ionization mass spectrometry (EI-MS), coumarins often undergo a characteristic retro-Diels-Alder reaction or lose carbon monoxide (CO). researchgate.netresearchgate.net For hydroxycoumarins, the molecular ion peak (M⁺) is typically prominent, and key fragment ions correspond to the loss of CO (M-28). researchgate.netresearchgate.net

| Technique | Feature | Typical Range / Observation | Reference |

|---|---|---|---|

| FT-IR | -OH Stretch (Phenolic) | 3100-3500 cm⁻¹ (broad) | researchgate.netnih.gov |

| FT-IR | C=O Stretch (Lactone) | 1670-1740 cm⁻¹ (strong) | nih.govrdd.edu.iq |

| ¹H NMR | Aromatic Protons | δ 6.5-8.0 ppm | researchgate.netmdpi.com |

| ¹³C NMR | C=O Carbon (Lactone) | δ ~160 ppm | tandfonline.com |

| Mass Spec (EI) | Primary Fragmentation | Loss of CO (M-28) | researchgate.netresearchgate.net |

X-ray Crystallography for Precise Stereostructure Determination

While spectroscopic methods provide strong evidence for a proposed structure, single-crystal X-ray crystallography offers definitive proof of molecular connectivity, configuration, and conformation in the solid state. mdpi.com This technique determines the precise spatial arrangement of atoms in a crystal by analyzing the diffraction pattern of X-rays passing through it.

Structure Activity Relationship Sar Investigations of Substituted 2h Chromen 2 Ones

General Principles Governing Coumarin (B35378) Biological Activity

The biological profile of a coumarin derivative is highly dependent on the substitution pattern on both the benzene (B151609) and α-pyrone rings. nih.govatlantis-press.com Functionalization at various positions, such as C-3, C-4, C-6, and C-7, has been extensively studied to enhance pharmacological properties. chemmethod.comresearchgate.net

Position C-3: Substitution at the C-3 position is crucial for modulating a wide range of activities. researchgate.net The introduction of aryl or heteroaryl groups at this position has led to potent inhibitors of various enzymes. researchgate.netmdpi.com For instance, 3-phenylcoumarin (B1362560) derivatives have shown significant potential as anti-inflammatory, anticancer, and antioxidant agents. researchgate.netresearchgate.net The electronic effects of substituents on the 3-phenyl ring further refine the biological activity. nih.gov

Position C-4: The C-4 position is another key site for modification. The presence of a methyl group at C-4 has been shown to enhance the anti-Helicobacter pylori activity of hydroxylated coumarins. nih.gov

Position C-7: The C-7 position is frequently substituted, often with hydroxyl or alkoxy groups, which significantly impacts activity. science.gov 7-substituted coumarins are widely explored for their potential as inhibitors of enzymes like monoamine oxidase B and for their neuroprotective effects. mdpi.com

The following table summarizes the effect of different substituents on the anticancer activity of coumarin derivatives against HeLa and HepG2 cancer cell lines.

| Compound | R | R1 | R2 | R3 | R4 | IC₅₀ (µM) vs. HeLa | IC₅₀ (µM) vs. HepG2 |

| 14a | H | H | H | H | H | >50 | >50 |

| 14b | F | H | H | H | H | 0.75 ± 0.05 | 4.85 ± 0.12 |

| 14c | Cl | H | H | H | H | 13.56 ± 0.23 | 21.43 ± 0.54 |

| 14d | Br | H | H | H | H | 16.23 ± 0.33 | 25.12 ± 0.45 |

| 14e | F | H | F | H | H | 0.39 ± 0.03 | 2.62 ± 0.08 |

| 14f | H | OCH₃ | H | H | H | 25.12 ± 0.43 | 33.23 ± 0.65 |

| 14g | H | H | CF₃ | H | H | 18.23 ± 0.31 | 28.34 ± 0.51 |

| Data sourced from a study on coumarin-3-carboxamide derivatives. mdpi.com |

The presence and position of hydroxyl groups on the coumarin scaffold are paramount for many biological activities, particularly antioxidant and anticancer effects. nih.govpjmhsonline.com Hydroxylated coumarins can act as potent free radical scavengers and metal chelators. researchgate.net

The antioxidant capacity is often correlated with the number and position of phenolic hydroxyl groups. nih.govresearchgate.net For example, esculetin (B1671247) (6,7-dihydroxycoumarin) is a more potent radical scavenger than umbelliferone (B1683723) (7-hydroxycoumarin). researchgate.net The 6,7-dihydroxy substitution pattern is considered important for inducing differentiation in cell lines like HL-60. science.gov The presence of a hydroxyl group at the C-7 position is frequently associated with significant biological effects. nih.govnih.gov Studies have shown that the 7-OH group is essential for the anti-inflammatory and antioxidant activities of several coumarin derivatives. nih.govnih.gov Masking this hydroxyl group, for instance through acetylation or methylation, often leads to a significant reduction or suppression of its biological effects. nih.govnih.gov

This principle is illustrated in the table below, which shows the comparative anti-Helicobacter pylori activity of hydroxylated coumarins and their methoxy (B1213986) analogs.

| Compound | Name | R1 | R2 | R3 | Activity (MIC, µg/mL) |

| 1 | Coumarin | H | H | H | >100 |

| 5 | 7-Hydroxycoumarin | OH | H | H | 25 |

| 6 | 7-Hydroxy-4-methylcoumarin | OH | H | CH₃ | 12.5 |

| 7 | 7-Methoxy-4-methylcoumarin | OCH₃ | H | CH₃ | 100 |

| 8 | 6,7-Dihydroxy-4-methylcoumarin | OH | OH | CH₃ | 12.5 |

| 9 | 6,7-Dimethoxy-4-methylcoumarin | OCH₃ | OCH₃ | CH₃ | >100 |

| 10 | 6-Hydroxy-7-methoxy-4-methylcoumarin | OCH₃ | OH | CH₃ | 12.5 |

| Data adapted from a study on the structural requirements of hydroxylated coumarins for anti-H. pylori activity. nih.gov |

The length and nature of aliphatic chains attached to the coumarin nucleus also play a role in determining biological activity. In a series of 7-hydroxycoumarin derivatives, a clear relationship was observed between the size of the O-alkyl group and antifungal activity. mdpi.com A reduction in the length of the alkenyl side-chain led to a proportional increase in activity, with shorter alkyl and acyl groups enhancing the antifungal effect. mdpi.com Conversely, bulky aliphatic chains like the geranyl group resulted in inactivity. mdpi.com

SAR of 3-(1,3-Dioxaindan-5-yl)-7-hydroxy-2H-chromen-2-one and its Analogs

Based on the general principles outlined above, a prospective SAR analysis of this compound can be performed by considering its key structural features: the 3-aryl substitution provided by the 1,3-dioxaindan moiety and the hydroxyl group at the C-7 position.

The 3-(1,3-dioxaindan-5-yl) group is a specific type of 3-aryl substituent. The presence of an aryl group at the C-3 position is a well-established strategy for designing bioactive coumarins. researchgate.netresearchgate.net The 1,3-dioxaindan moiety, also known as a methylenedioxyphenyl group, can be considered a bioisosteric replacement for a catechol (3,4-dihydroxy) functionality, where the two hydroxyl groups are protected within a five-membered ring. This modification has several potential implications for the biological response:

Metabolic Stability: Replacing free hydroxyl groups with a methylenedioxy bridge can increase metabolic stability by preventing conjugation reactions (like glucuronidation or sulfation) that facilitate drug elimination.

The 7-hydroxyl group is a critical pharmacophore in the structure of this compound. As established in section 3.1.2, this functional group is a key contributor to a variety of biological activities. nih.govnih.gov Its modulatory effects likely include:

Antioxidant Activity: The phenolic hydroxyl group at C-7 is a primary site for free radical scavenging, which is a mechanism underlying the anti-inflammatory and chemopreventive effects of many coumarins. nih.govnih.gov

Target Binding: The 7-OH group can act as both a hydrogen bond donor and acceptor, enabling it to form crucial interactions with amino acid residues in the active sites of enzymes or receptors. nih.gov The inhibition of enzymes like carbonic anhydrase and xanthine (B1682287) oxidase by coumarins often involves interactions with the hydroxyl substituents. nih.gov

Modulation of Cellular Signaling: 7-Hydroxycoumarin (umbelliferone) has been shown to modulate the effector functions of human neutrophils, including decreasing the generation of superoxide (B77818) anions and the release of granule enzymes. nih.gov The presence of the free hydroxyl group was found to be essential for these effects. nih.gov

Stereochemical Considerations and Conformational Analysis in SAR

The three-dimensional arrangement of a molecule is paramount in determining its ability to bind to a specific biological target. For this compound, stereochemical and conformational factors are crucial for understanding its SAR.

The 1,3-dioxane (B1201747) ring within the indane structure typically adopts a chair conformation to minimize steric strain. Quantum-chemical studies on substituted 1,3-dioxanes reveal pathways for conformational isomerizations between equatorial and axial chair forms, with defined potential energy barriers. researchgate.net The specific substitution pattern on the indane portion of this compound will influence the preferred conformation and the energy required to transition between different states. This conformational preference is a critical determinant of how the molecule presents its functional groups for interaction with a target protein.

Theoretical calculations and conformational analysis are employed to explore these features, identifying low-energy conformations that are most likely to be biologically active. nih.gov The interplay between the planar coumarin moiety and the flexible dioxaindane substituent creates a unique topographical profile that is essential for its specific biological interactions.

| Feature | Description | Potential SAR Implication |

| Rotational Bond | The single bond connecting the C3 of the coumarin ring to the C5 of the dioxaindane ring. | Determines the overall molecular shape and accessibility of functional groups. A specific dihedral angle may be required for optimal binding to a biological target. |

| Coumarin Core | The 2H-chromen-2-one fused ring system. | Generally planar, providing a rigid scaffold for the presentation of substituents. The 7-hydroxy group is a key site for hydrogen bonding. |

| 1,3-Dioxaindane Ring | The five-membered ring fused to the 1,3-dioxane ring. | The 1,3-dioxane moiety typically exists in a chair conformation. The substituents' axial or equatorial positioning can affect steric interactions and binding affinity. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com For classes of compounds like substituted 2H-chromen-2-ones, QSAR is a powerful tool for predicting the activity of novel derivatives, optimizing lead compounds, and understanding the molecular properties that drive biological effects. mdpi.comnih.gov

Development of Predictive Models for Biological Activity

The development of a robust QSAR model involves several key steps. First, a dataset of structurally related compounds with experimentally determined biological activities is compiled. For coumarin derivatives, these activities could include antioxidant capacity, enzyme inhibition (such as monoamine oxidase B), or cytotoxicity against cancer cell lines. nih.govnih.govnih.gov

The three-dimensional structures of these molecules are then generated and optimized using computational chemistry methods. nih.gov Various molecular descriptors are calculated for each compound, and statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that relates these descriptors to the observed activity. nih.govresearchgate.net

A typical linear QSAR model can be represented by the equation: Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ where D₁, D₂, etc., are the values of the molecular descriptors, and c₁, c₂, etc., are their regression coefficients.

The predictive power and reliability of the developed QSAR models are rigorously assessed through internal and external validation procedures. nih.gov Statistical metrics such as the coefficient of determination (r²), the leave-one-out cross-validation coefficient (Q²), and the root mean square error (RMSE) are used to evaluate the model's robustness and predictive capability. nih.govnih.gov Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are also employed to analyze the steric and electrostatic fields of the molecules, providing contour maps that visualize favorable and unfavorable regions for activity. nih.gov

Computational Descriptors in QSAR Studies

The selection of appropriate computational descriptors is critical for the success of a QSAR model. These descriptors are numerical values that quantify different aspects of a molecule's physicochemical properties. For coumarin derivatives, a wide range of descriptors have been found to be relevant in various QSAR studies. nih.govmdpi.comresearchgate.net They can be broadly categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment and the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO). They are crucial for modeling interactions involving charge distribution. researchgate.net

Lipophilic Descriptors: These relate to the molecule's hydrophobicity, often represented by LogP (the logarithm of the partition coefficient between octanol (B41247) and water). Lipophilicity is vital for membrane permeability and transport to the site of action. nih.gov

Steric/Topological Descriptors: These describe the size, shape, and connectivity of the molecule. Examples include molecular weight, molecular volume, and various topological indices that encode information about branching and connectivity. mdpi.commdpi.com

Hydrogen Bonding Descriptors: These quantify the potential for hydrogen bonding, such as the number of H-bond donors and acceptors. For this compound, the 7-hydroxy group (donor) and the carbonyl and ether oxygens (acceptors) are significant. nih.govresearchgate.net

The table below summarizes some key descriptors used in QSAR studies of coumarin derivatives and their relevance.

| Descriptor Class | Example Descriptor | Relevance to Biological Activity | Reference |

| Lipophilic | LogP | Describes the compound's solubility and ability to cross biological membranes. Important for bioavailability. | nih.gov |

| Electronic | Dipole Moment | Influences polar interactions with the receptor binding site. | researchgate.net |

| Topological | Molecular Complexity | Relates to the overall size and structural intricacy of the molecule. | nih.gov |

| Quantum Chemical | HOMO/LUMO Energy | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. | researchgate.net |

| Hydrogen Bonding | Number of H-bond Donors | Crucial for specific interactions with target proteins; the 7-hydroxy group is a key H-bond donor. | nih.govmdpi.com |

By developing and validating QSAR models using these descriptors, researchers can predict the biological activity of new 2H-chromen-2-one derivatives, thereby guiding the synthesis of more potent and selective compounds.

Mechanistic Studies of Biological Activities of 3 1,3 Dioxaindan 5 Yl 7 Hydroxy 2h Chromen 2 One Analogs

Enzyme Inhibition Mechanisms

The core structure of 3-(1,3-dioxaindan-5-yl)-7-hydroxy-2H-chromen-2-one, featuring a coumarin (B35378) scaffold, is foundational to its ability to interact with various enzymes. Analogs of this compound have been investigated for their inhibitory potential against several key enzymes implicated in metabolic and inflammatory pathways.

Tyrosinase Inhibition Pathways

Tyrosinase is a critical copper-containing enzyme that serves as the rate-limiting step in melanin (B1238610) biosynthesis. mdpi.com Its inhibition is a key strategy for targeting hyperpigmentation. Coumarin derivatives, including analogs of this compound, have demonstrated significant tyrosinase inhibitory activity. nih.gov

The primary mechanism of inhibition often involves the compound acting as a competitive or non-competitive inhibitor, thereby blocking the catalytic steps of melanin synthesis. semanticscholar.org The 7-hydroxy group on the coumarin ring is particularly important for this activity. Studies have shown that 7-hydroxycoumarin is a potent tyrosinase inhibitor. nih.gov The enzyme catalyzes the hydroxylation of monophenols to o-diphenols and their subsequent oxidation to o-quinones, which are precursors to melanin. semanticscholar.org Inhibitors can interfere with this process by binding to the enzyme's active site, often chelating the copper ions essential for its catalytic function. nih.gov

The inhibitory potency of coumarin analogs can be significantly influenced by their substitution patterns. For instance, certain geranyloxycoumarin derivatives have shown exceptionally high activity, with some compounds being twice as active as the standard inhibitor, arbutin. researchgate.netnih.gov

Table 1: Tyrosinase Inhibitory Activity of Selected Coumarin Analogs

| Compound | Type | IC50 Value (µM) | Notes |

|---|---|---|---|

| 7-Hydroxycoumarin | Hydroxycoumarin | Potent Inhibitor | Activity is significant. nih.gov |

| 3-Hydroxycoumarin | Hydroxycoumarin | Potent Inhibitor | Activity is significant. nih.gov |

| 4-Hydroxycoumarin | Hydroxycoumarin | Not an Inhibitor | Lacks inhibitory activity. nih.gov |

| Compound 3k | Geranyloxycoumarin | 0.67 | Two times more active than arbutin. nih.gov |

| Compound 3f | Geranyloxycoumarin | 0.83 | Highly active. nih.gov |

Xanthine (B1682287) Oxidase Inhibition Mechanisms and Kinetics

Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.govnih.gov Overproduction of uric acid can lead to hyperuricemia and gout. nih.gov Flavonoids and related phenolic compounds, including coumarin derivatives, are known inhibitors of XO. nih.gov

Kinetic analyses have shown that these compounds can act through different inhibitory modalities, including competitive, non-competitive, and mixed-type inhibition. nih.govnih.govresearchgate.net A competitive inhibitor binds to the free enzyme, preventing the substrate from accessing the active site. researchgate.net This is often observed when the inhibitor's structure mimics that of the natural substrate, hypoxanthine. In kinetic studies, competitive inhibition is characterized by an increase in the Michaelis constant (Km) with no change in the maximum velocity (Vmax). nih.gov

For example, studies on certain acylated flavonoid derivatives demonstrated a purely competitive nature of XO inhibition. nih.gov In contrast, other analogs have been identified as mixed-type inhibitors, which can bind to both the free enzyme and the enzyme-substrate complex, leading to changes in both Km and Vmax. researchgate.net The coumarin analog 3-(3'-Bromophenyl)-5,7-dihydroxycoumarin proved to be a highly potent XO inhibitor, with an IC50 value of 91 nM, significantly more effective than the reference drug allopurinol. researchgate.net

Table 2: Xanthine Oxidase Inhibitory Activity of Selected Analogs

| Compound/Analog | Inhibition Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Naringin Octanoate | Competitive | 110.35 | nih.gov |

| Naringin Decanoate | Competitive | 117.51 | nih.gov |

| 3-(3'-Bromophenyl)-5,7-dihydroxycoumarin | Not Specified | 0.091 | researchgate.netresearchgate.net |

| 3,5,2′,4′-Tetrahydroxy chalcone (B49325) analog | Competitive | 22.5 | nih.gov |

Cyclooxygenase-2 (COX-2) Inhibitory Modalities

Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in inflammation by catalyzing the synthesis of prostaglandins. nih.gov Selective inhibition of COX-2 over the related COX-1 isoform is a desirable therapeutic goal to reduce inflammatory symptoms while minimizing gastrointestinal side effects. nih.gov

While much of the research on COX-2 inhibition has focused on other classes of compounds like chalcones, the underlying principles of molecular interaction are relevant. ajol.infodovepress.com The inhibitory modality is determined by how the compound binds within the active site of the enzyme. Selective COX-2 inhibitors typically exploit structural differences between the COX-1 and COX-2 active sites, specifically a larger secondary pocket in COX-2. ajol.info

In silico docking studies of related compounds have shown that specific structural features, such as a propenone moiety and particular hydroxyl substitutions, are necessary for anti-cyclooxygenase effects. ajol.info For a compound like this compound, its rigid structure and substitution pattern would determine its ability to fit within the COX-2 active site and interact with key amino acid residues like Ser530 and Tyr385, which are crucial for the binding and catalytic activity of COX enzymes. ajol.info

Lanosterol 14α-demethylase (CYP51) Inhibition

Lanosterol 14α-demethylase (CYP51) is a vital cytochrome P450 enzyme involved in the biosynthesis of sterols, such as ergosterol (B1671047) in fungi and cholesterol in humans. It is a major target for antifungal azole drugs. nih.gov While human CYP51 is notably resistant to inhibition compared to its fungal counterparts, it remains a potential therapeutic target. nih.gov

The primary mechanism of CYP51 inhibition by azole compounds involves the coordination of a nitrogen atom in the inhibitor's heterocyclic ring to the heme iron atom in the enzyme's active site. This binding prevents the natural substrate, lanosterol, from accessing the catalytic center, thereby halting the sterol biosynthesis pathway.

While coumarins are not classical CYP51 inhibitors, other natural phenolic compounds like the flavonoid luteolin (B72000) 7,3'-disulfate have been shown to inhibit human CYP51A1. semanticscholar.org This suggests that molecules with specific hydroxylation and sulfation patterns can interact with the enzyme. The inhibitory potential of this compound or its analogs would depend on their ability to fit within the active site and interact with the heme group or surrounding amino acid residues, a modality that remains largely unexplored for this specific class of compounds.

Antioxidant Mechanisms of Action

The antioxidant properties of coumarin derivatives are primarily attributed to their ability to neutralize reactive oxygen species (ROS) through various mechanisms, with radical scavenging being the most prominent.

Radical Scavenging Activity (e.g., DPPH, Hydroxyl Radical Assays)

The capacity of a compound to act as an antioxidant is frequently evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. mdpi.comnih.gov In this assay, an antioxidant molecule donates a hydrogen atom or an electron to the stable DPPH radical, neutralizing it and causing a color change that can be measured spectrophotometrically. japer.in

The antioxidant activity of coumarins is strongly dependent on the presence and position of hydroxyl groups on the benzopyran ring. researchgate.net Research has consistently shown that derivatives with hydroxyl groups, particularly at the 7- and 8-positions, are excellent radical scavengers. nih.govresearchgate.net The 7-hydroxy group present in this compound is therefore crucial for its antioxidant potential. This hydroxyl group can readily donate its hydrogen atom to a free radical, forming a more stable phenoxyl radical, thereby terminating the radical chain reaction.

In addition to scavenging DPPH radicals, these compounds have also shown efficacy in neutralizing other ROS, such as nitric oxide and superoxide (B77818) radicals. japer.inumfiasi.ro The mechanism involves direct interaction and quenching of these radicals, preventing them from causing oxidative damage to cellular components. mdpi.comjaper.in

Table 3: Radical Scavenging Activity of Selected Coumarin Analogs

| Compound/Analog | Assay | Activity | Notes |

|---|---|---|---|

| N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide | DPPH, Nitric Oxide | Potent Scavenger | Showed improved properties compared to ascorbic acid. mdpi.com |

| N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide | DPPH, Nitric Oxide | Potent Scavenger | Showed improved properties compared to ascorbic acid. mdpi.com |

| 7,8-dihydroxy-4-methylcoumarin | DPPH, Hydroxyl, Superoxide | Excellent Scavenger | One of the most effective scavengers tested. nih.govresearchgate.net |

Lipid Peroxidation Inhibitory Mechanisms

Lipid peroxidation is a key process in cellular injury, where free radicals attack lipids, leading to a chain reaction that damages cell membranes and other structures. Analogs of 7-hydroxycoumarin function as significant inhibitors of this process, primarily through their antioxidant activity. nih.gov The primary mechanism involves the phenolic hydroxyl group at the C-7 position, which can donate a hydrogen atom to chain-carrying lipid peroxyl radicals. This action neutralizes the radical and terminates the oxidative chain reaction, thus preventing further damage to lipids. nih.gov

The antioxidant efficacy of these coumarin derivatives is closely tied to their molecular structure. Studies on various 7-hydroxycoumarin analogs have demonstrated their capacity to scavenge reactive oxygen species (ROS), including hypochlorous acid. nih.gov Some derivatives have shown lipid peroxidation inhibition comparable to standard antioxidants. For instance, ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate achieved a lipid peroxidation inhibition of 91.0%. nih.gov This antioxidant capability is crucial for protecting cells from oxidative stress, a factor implicated in numerous chronic diseases. researchgate.netresearchgate.net

Metal Chelation Properties

The ability of a compound to chelate transition metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), is an important antioxidant mechanism, as these ions can catalyze the formation of highly reactive free radicals. The metal chelation capacity of coumarin analogs is highly dependent on the specific arrangement of substituents on the benzopyrone core. nih.gov

Research indicates that a single hydroxyl group, as found in simple 7-hydroxycoumarin, is generally insufficient for effective metal chelation. nih.gov Potent copper-chelating activity is observed in derivatives that possess an ortho-dihydroxy (catechol) moiety, such as 6,7-dihydroxycoumarin (esculetin) and 7,8-dihydroxycoumarin (daphnetin). nih.govresearchgate.net These compounds can form stable complexes with cupric ions, with stoichiometries ranging from 1:1 to 2:1 (coumarin-to-copper ratio). researchgate.net In contrast, coumarins with a single hydroxyl group or a 1,3-arrangement of hydroxyl groups are largely incapable of chelating copper under competitive conditions. nih.gov Therefore, for an analog of this compound to possess significant metal-chelating properties, it would likely require modification to include a catechol group on the coumarin ring. Some cyclotriphosphazene (B1200923) derivatives substituted with 7-hydroxycoumarin have shown high sensitivity and a 'turn-off' chemosensor property for Fe³⁺ ions. nih.govsemanticscholar.org

Anti-Inflammatory Modulations

Analogs of 7-hydroxycoumarin have demonstrated considerable anti-inflammatory effects, which are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. researchgate.netresearchgate.net These compounds can inhibit the production of pro-inflammatory mediators, thereby reducing the intensity of the inflammatory cascade.

The anti-inflammatory mechanisms of 7-hydroxycoumarin analogs are primarily linked to the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. nih.gov NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). researchgate.netnih.gov

Studies on various 7-substituted coumarin derivatives have shown that they can significantly inhibit the release of IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov Mechanistic investigations revealed that active compounds, such as N-(3-methoxybenzyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide, can bind to the NF-κB p65 subunit, blocking the signaling pathway and preventing the transcription of inflammatory genes. nih.gov

Beyond the NF-κB pathway, coumarin derivatives have been found to modulate other inflammatory cascades, including:

Mitogen-activated protein kinase (MAPK) pathway: This pathway is involved in cellular responses to a variety of stimuli and plays a role in inflammation. researchgate.netacs.org

Transforming growth factor-β1 (TGF-β1)-Smad signaling pathway: Umbelliferone (B1683723) (7-hydroxycoumarin) has been studied for its protective effects against hepatic fibrosis by targeting this pathway. researchgate.net

Nrf2 signaling pathway: Certain coumarins can activate the Nrf2 pathway, which upregulates antioxidant defenses and indirectly reduces inflammation by mitigating oxidative stress. nih.gov

Antimicrobial and Antifungal Activity Assessment

The search for new antimicrobial agents has led to significant interest in coumarin derivatives, with many 7-hydroxycoumarin analogs showing promising activity against a range of bacterial and fungal pathogens. encyclopedia.pub

Numerous studies have evaluated the efficacy of 7-hydroxycoumarin derivatives against clinically relevant microbes. The antimicrobial spectrum is often dependent on the specific substitutions on the coumarin scaffold. For example, derivatives with trifluoromethyl and hydroxyl substituents have shown enhanced antibacterial activity. nih.gov Similarly, the introduction of thiosemicarbazide (B42300) and thiazolidinone moieties has been shown to enhance the antifungal properties of 4-methyl-7-hydroxycoumarin. nih.gov The tables below summarize findings from various in vitro studies.

Table 1: In Vitro Antibacterial Activity of 7-Hydroxycoumarin Analogs

| Compound/Derivative | Bacterial Strain | Activity (MIC/Inhibition Zone) | Reference |

|---|---|---|---|

| 5,7-dihydroxy-4-trifluoromethylcoumarin | Bacillus cereus, Micrococcus luteus, Listeria monocytogenes, Staphylococcus aureus | MIC: 1.5 mM | nih.gov |

| 7-hydroxy-4-trifluoromethylcoumarin | Enterococcus faecium | MIC: 1.7 mM | nih.gov |

| 7-O-coumarinyl (9Z, 12R)-12-hydroxyoctadec-9-enoate | Bacillus subtilis, Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli | MIC: 32-64 µg/mL | encyclopedia.pubmiami.edu |

| 4-(3,4-dichloroisothiazole)-7-hydroxy coumarin derivative (Compound 7f) | Bacillus subtilis | MIC: 8 μg/mL | nih.gov |

| 8-arylazo 7-hydroxy 4-methyl coumarin derivative (Compound 4g) | S. aureus, B. subtilis, E. coli, P. aeruginosa | High activity (Zone of inhibition) |

Table 2: In Vitro Antifungal Activity of 7-Hydroxycoumarin Analogs

| Compound/Derivative | Fungal Strain | Activity (MIC/EC₅₀) | Reference |

|---|---|---|---|

| 7-[4-(2,4,6-trichlorobenzoylamino) phenoxy] substituted coumarin | Botrytis cinerea | MIC: 7.8 ppm | researchgate.net |

| Fluorinated 7-hydroxycoumarin oxime derivative (Compound 5f) | Botrytis cinerea | EC₅₀: 5.75 μg/mL | mdpi.com |

| Fluorinated 7-hydroxycoumarin oxime derivative (Compound 5f) | Rhizoctorzia solani | EC₅₀: 28.96 μg/mL | mdpi.com |

| 7-O-coumarinyl (9Z, 12R)-12-hydroxyoctadec-9-enoate | Candida albicans, Candida parapsilosis, Cryptococcus neoformans | High activity | encyclopedia.pubmiami.edu |

| 4-thiazolidinone derivatives of 7-hydroxy-4-methylcoumarin | Aspergillus flavus, Aspergillus ochraceus, Fusarium graminearum | High growth inhibition | nih.gov |

| 7-hydroxycoumarin | Fusarium oxysporum | 93.66% inhibition at 1.6 mg/mL | swfu.edu.cn |

The mechanisms by which 7-hydroxycoumarin analogs exert their antimicrobial and antifungal effects are multifaceted. One of the proposed mechanisms involves the disruption of the microbial cell membrane. Studies on coumarin analogs with methoxy (B1213986) groups have suggested that their antimicrobial action is associated with a loss of cell membrane integrity. researchgate.net This damage to the cell membrane can lead to the leakage of essential intracellular components and ultimately cell death.

Furthermore, these compounds can interfere with key cellular functions. For example, 7-hydroxycoumarin and its derivatives have been shown to modulate the effector functions of human neutrophils, including their ability to kill Candida albicans. nih.gov This suggests an immunomodulatory role in addition to direct antimicrobial action. The specific structural features of the analogs, such as the presence of lipophilic side chains or specific functional groups, are critical in determining the potency and the precise mechanism of their antimicrobial and antifungal activities. researchgate.net

Antiproliferative and Anticancer Research

Information regarding the specific antiproliferative and anticancer activities of this compound is not detailed in the current body of scientific literature. Research on various other coumarin-based compounds has shown potential in inhibiting the growth of cancer cells, often by targeting specific cellular pathways. nih.govnih.gov

Cell Cycle Perturbation Studies

There are no specific studies available that describe the effects of this compound on cell cycle progression in cancer cells. Mechanistic studies on other coumarin hybrids have demonstrated the ability to cause cell cycle arrest, for instance, at the G2/M phase, which prevents cancer cells from dividing. nih.gov However, whether this compound possesses similar activity has not been experimentally determined or reported.

Mechanisms of Apoptosis Induction

The mechanisms by which this compound might induce apoptosis (programmed cell death) have not been elucidated in published research. The broader family of coumarins has been shown to trigger apoptosis in cancer cells through the involvement of caspases, a family of protease enzymes essential for programmed cell death. nih.gov Specific pathways and protein interactions for the subject compound are unknown.

Evaluation Against Human Tumor Cell Lines (focus on cellular mechanisms)

There is no available data from screenings of this compound against panels of human tumor cell lines. Such evaluations are critical for determining the potency and selectivity of potential anticancer agents. While many coumarin derivatives have been tested for cytotoxicity against various cancer cell lines, including those from leukemia, melanoma, lung, colon, breast, and ovarian cancers, specific findings for this compound are not present in the scientific literature. nih.govresearchgate.net

Future Research Directions and Translational Perspectives for 3 1,3 Dioxaindan 5 Yl 7 Hydroxy 2h Chromen 2 One

Rational Design of Advanced Analogs with Enhanced Biological Specificity

The rational design of new analogs based on the 3-(1,3-dioxaindan-5-yl)-7-hydroxy-2H-chromen-2-one scaffold is a critical step toward developing candidates with improved potency and target specificity. Future research should systematically explore the structure-activity relationships (SAR) of this molecule. Key modifications could target the 7-hydroxy group, the coumarin (B35378) backbone, and the 1,3-dioxaindan ring system.

Molecular docking and computational modeling will be instrumental in this phase, allowing for the in-silico prediction of binding affinities and interaction modes with various biological targets. mdpi.comnih.gov For instance, designing analogs to target specific enzymes or receptors implicated in diseases like cancer or neurodegenerative disorders could lead to more effective and less toxic therapeutics. rsc.org By creating a library of derivatives and screening them against a panel of biological targets, researchers can identify modifications that enhance desired activities while minimizing off-target effects.

| Structural Modification Site | Proposed Modification | Scientific Rationale | Predicted Outcome |

|---|---|---|---|

| 7-hydroxy group | Alkylation, Acylation, Glycosylation | To modulate solubility, membrane permeability, and metabolic stability. | Enhanced bioavailability and pharmacokinetic profile. |

| Coumarin C4 position | Introduction of small alkyl or aryl groups | To explore steric and electronic effects on target binding. | Increased potency and selectivity. |

| 1,3-dioxaindan moiety | Substitution on the aromatic ring (e.g., with halogens or nitro groups) | To alter electronic properties and introduce new interaction points for target binding. | Improved target affinity and specificity. |

| Coumarin benzene (B151609) ring | Introduction of additional hydroxyl or methoxy (B1213986) groups | To enhance antioxidant properties or create new hydrogen bonding opportunities. | Potential for dual-action therapeutic effects. |

Exploration of Synergistic Effects with Complementary Bioactive Agents

Combination therapy is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. Investigating the synergistic potential of this compound with existing therapeutic agents could unveil powerful new treatment strategies. This approach can enhance therapeutic efficacy, overcome drug resistance, and reduce dose-related toxicity.

Future studies should focus on combining this coumarin derivative with conventional drugs such as chemotherapeutics, antibiotics, or anti-inflammatory agents. For example, some chromone (B188151) derivatives have been shown to synergistically enhance the anti-cancer effects of DNA-damaging agents. mdpi.com In-vitro and in-vivo models would be used to assess whether the combination results in a synergistic, additive, or antagonistic effect. Elucidating the molecular mechanisms behind any observed synergy, such as the inhibition of a resistance pathway or modulation of a complementary signaling cascade, would be a key research objective.

| Therapeutic Area | Complementary Agent | Potential Synergistic Mechanism | Target Disease |

|---|---|---|---|

| Oncology | DNA-damaging agents (e.g., Doxorubicin) | Inhibition of DNA repair mechanisms or cell survival pathways. mdpi.com | Colon, Breast, or Lung Cancer |

| Infectious Disease | Beta-lactam antibiotics | Inhibition of bacterial resistance enzymes (e.g., beta-lactamases). | Multidrug-resistant bacterial infections |

| Inflammation | NSAIDs (e.g., Ibuprofen) | Dual targeting of complementary inflammatory pathways (e.g., COX and NF-κB). | Chronic inflammatory diseases |

| Neurodegeneration | Cholinesterase inhibitors (e.g., Donepezil) | Multi-target approach involving enzyme inhibition and antioxidant effects. mdpi.com | Alzheimer's Disease |

Development of Novel and Efficient Synthetic Methodologies for Coumarin Derivatives

The advancement of this compound and its analogs from the laboratory to clinical application hinges on the availability of efficient, scalable, and sustainable synthetic methods. While classic methods for coumarin synthesis like the Perkin, Knoevenagel, and Pechmann reactions are well-established, they often have limitations. researchgate.net

Future research should prioritize the development of novel synthetic strategies that offer higher yields, shorter reaction times, and are more environmentally friendly. Techniques such as microwave-assisted synthesis, sonochemistry, and flow chemistry have shown promise for accelerating the synthesis of coumarin derivatives. researchgate.netfrontiersin.org The use of eco-friendly catalysts and solvents would further align the synthesis with the principles of green chemistry. frontiersin.org Developing a robust and cost-effective synthetic route is a crucial translational step for making these compounds accessible for extensive biological evaluation and potential commercialization.

| Synthetic Method | Key Advantages | Potential Impact on Synthesis |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields. researchgate.net | Accelerated synthesis of an analog library for screening. |

| Ultrasonic Irradiation | Enhanced reaction rates and yields through acoustic cavitation. frontiersin.org | Improved efficiency for challenging reaction steps. |

| Catalytic Green Chemistry | Use of reusable, non-toxic catalysts and environmentally benign solvents. frontiersin.org | Reduced environmental footprint and lower production costs. |

| Flow Chemistry | Improved safety, scalability, and process control. | Facilitation of large-scale production for preclinical and clinical studies. |

Integration of Omics Technologies for Comprehensive Mechanistic Elucidation

Understanding the precise mechanism of action of this compound is fundamental to its development as a therapeutic agent. Omics technologies—including genomics, transcriptomics, proteomics, and metabolomics—offer a powerful, systems-level approach to unravel the complex biological interactions of a drug candidate. asm.orgmdpi.com

By treating cells or model organisms with the compound and analyzing the global changes in genes, proteins, and metabolites, researchers can obtain an unbiased and comprehensive view of its biological effects. For example, transcriptomics (RNA-Seq) can identify all genes whose expression is altered by the compound, while proteomics can reveal changes in protein levels and post-translational modifications. asm.org Metabolomics can provide a snapshot of the metabolic pathways that are impacted. asm.org Integrating these multi-omics datasets can help identify the primary molecular targets and the downstream signaling pathways modulated by the compound, providing a solid foundation for its clinical development. koreascience.kr

| Omics Technology | Biological Question to Address | Expected Outcome |

|---|---|---|

| Transcriptomics (RNA-Seq) | Which genes are up- or down-regulated in response to the compound? | Identification of key signaling pathways and cellular processes affected. asm.org |

| Proteomics | How does the compound alter the cellular proteome and protein modifications? | Direct identification of protein targets and downstream effectors. |

| Metabolomics | What is the impact of the compound on cellular metabolism? | Insights into metabolic reprogramming and enzyme inhibition. asm.org |

| Multi-Omics Integration | How do changes at the gene, protein, and metabolite levels correlate? | A holistic model of the compound's mechanism of action. koreascience.kr |

Application of Artificial Intelligence and Machine Learning in Coumarin Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. researchgate.netresearchgate.net These computational tools can significantly accelerate and rationalize the research pipeline for this compound.

AI/ML algorithms can be trained on existing chemical and biological data to build predictive models. nih.gov These models can be used to:

Predict Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models can predict the therapeutic potential of virtual analogs before they are synthesized, saving time and resources. researchgate.net

Identify Novel Targets: AI can analyze vast biological datasets to predict potential protein targets for the compound, guiding experimental validation. nih.govfnasjournals.com

Optimize Synthetic Routes: Retrosynthetic analysis tools powered by AI can propose novel and efficient synthetic pathways. researchgate.net

Analyze Omics Data: ML algorithms are adept at identifying meaningful patterns in the large and complex datasets generated by omics technologies, helping to uncover novel mechanistic insights.

By integrating AI and ML into the research workflow, the discovery and development process for new coumarin-based therapeutics can become more efficient, cost-effective, and targeted. researchgate.net

| AI/ML Application | Research Phase | Specific Task | Expected Benefit |

|---|---|---|---|

| Predictive Modeling (QSAR) | Lead Optimization | Screening virtual libraries of analogs for desired activity and properties. researchgate.net | Prioritization of high-potential candidates for synthesis. |

| Virtual Screening | Target Identification | Docking the compound against databases of protein structures to find potential binding partners. researchgate.net | Rapid hypothesis generation for mechanism of action. |

| Retrosynthesis Prediction | Chemical Synthesis | Designing efficient and novel synthetic routes for the compound and its analogs. researchgate.net | Reduction in development time and cost of materials. |

| Data Analysis | Mechanistic Studies | Integrating and finding patterns in multi-omics datasets. | Comprehensive understanding of biological impact. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1,3-dioxaindan-5-yl)-7-hydroxy-2H-chromen-2-one, and how do reaction conditions influence yield?

- The compound can be synthesized via multi-step organic reactions, including coupling of 1,3-dioxaindan derivatives with hydroxycoumarin precursors. Key steps involve:

- Friedel-Crafts acylation or oxa-Diels–Alder reactions to introduce the dioxaindan moiety .

- Acid- or base-catalyzed condensation to form the chromen-2-one scaffold .

- Optimizing reaction temperature (e.g., 80–120°C) and solvent polarity (e.g., DMF or THF) significantly impacts yield. For example, polar aprotic solvents enhance electrophilic substitution efficiency .

Q. How can structural characterization be performed for this compound, and which spectroscopic techniques are most reliable?

- 1H/13C NMR : Assign peaks based on coupling patterns (e.g., aromatic protons at δ 6.8–7.8 ppm for the chromen-2-one core and dioxaindan ring) .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement, leveraging high-resolution data to resolve the planar chromen-2-one system and dihedral angles of the dioxaindan substituent .

- IR spectroscopy : Confirm hydroxyl (3200–3500 cm⁻¹) and lactone (1700–1750 cm⁻¹) functional groups .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Solubility : Poor in water; moderately soluble in DMSO, methanol, or dichloromethane. The 7-hydroxy group enhances polarity, while the dioxaindan ring reduces aqueous solubility .

- Stability : Stable at room temperature in dark, anhydrous conditions. Degrades under prolonged UV exposure due to the conjugated chromen-2-one system .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity or reactivity of this compound?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. The 7-hydroxy group and lactone oxygen are key reactive centers .

- Molecular docking : Simulate interactions with targets like cytochrome P450 or kinases. The dioxaindan moiety may engage in π-π stacking with aromatic residues in enzyme active sites .

Q. What experimental strategies resolve contradictions in bioactivity data across studies (e.g., varying IC50 values)?

- Standardized assays : Control variables like cell line passage number, serum concentration, and incubation time. For example, discrepancies in antiproliferative activity may arise from differences in ATP levels across assays .

- Metabolic stability testing : Use liver microsomes to assess whether metabolite formation (e.g., glucuronidation of the 7-hydroxy group) alters observed activity .

Q. How does the substitution pattern (e.g., dioxaindan vs. benzodioxole) influence physicochemical and pharmacological properties?

- The 1,3-dioxaindan group enhances lipophilicity (logP) compared to simpler benzodioxole analogs, improving blood-brain barrier permeability but reducing aqueous solubility .

- Bioactivity : The fused dioxaindan ring may sterically hinder interactions with flat binding pockets, unlike planar benzodioxole derivatives .

Q. What are the challenges in optimizing reaction steps for scale-up synthesis, and how can they be mitigated?

- Key issues : Low regioselectivity during dioxaindan coupling and lactone ring instability under acidic conditions.

- Solutions :

- Use protecting groups (e.g., TMS for hydroxyl) to prevent side reactions .

- Employ flow chemistry to enhance heat transfer and reduce degradation during exothermic steps .

Methodological Notes

- Crystallographic refinement : SHELXL is preferred for small-molecule structures due to robust handling of high-resolution data and twinning .

- Spectral analysis : Compare experimental NMR shifts with computed values (e.g., using ACD/Labs or ChemDraw) to validate assignments .

- Bioactivity validation : Pair in vitro assays with in silico ADMET predictions to prioritize compounds for further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.